Bienvenue dans la boutique en ligne BenchChem!

Ethyl 5-(trifluoromethyl)-1,3,4-oxadiazole-2-carboxylate

HDAC inhibition Epigenetics Cancer target engagement

Ethyl 5-(trifluoromethyl)-1,3,4-oxadiazole-2-carboxylate (CAS 944903-98-4) is a fluorinated heterocyclic building block from the 1,3,4-oxadiazole family, bearing a trifluoromethyl group at the 5-position and an ethoxycarbonyl group at the 2-position. The compound is commercially available with a standard purity specification of 95%, and suppliers routinely provide batch-specific QC data including NMR, HPLC, and GC analyses, ensuring reproducibility for research and further manufacturing use.

Molecular Formula C6H5F3N2O3
Molecular Weight 210.11 g/mol
CAS No. 944903-98-4
Cat. No. B3395702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(trifluoromethyl)-1,3,4-oxadiazole-2-carboxylate
CAS944903-98-4
Molecular FormulaC6H5F3N2O3
Molecular Weight210.11 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN=C(O1)C(F)(F)F
InChIInChI=1S/C6H5F3N2O3/c1-2-13-4(12)3-10-11-5(14-3)6(7,8)9/h2H2,1H3
InChIKeyUEWHDKZLUMERPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(Trifluoromethyl)-1,3,4-Oxadiazole-2-Carboxylate (CAS 944903-98-4): Procurement-Ready Fluorinated Heterocycle for Drug Discovery and Chemical Biology


Ethyl 5-(trifluoromethyl)-1,3,4-oxadiazole-2-carboxylate (CAS 944903-98-4) is a fluorinated heterocyclic building block from the 1,3,4-oxadiazole family, bearing a trifluoromethyl group at the 5-position and an ethoxycarbonyl group at the 2-position. The compound is commercially available with a standard purity specification of 95%, and suppliers routinely provide batch-specific QC data including NMR, HPLC, and GC analyses, ensuring reproducibility for research and further manufacturing use . Its molecular formula is C₆H₅F₃N₂O₃ (MW 210.11), and it carries the MDL identifier MFCD10696748 .

Why Generic Substitution of Ethyl 5-(Trifluoromethyl)-1,3,4-Oxadiazole-2-Carboxylate Fails: Critical Role of Regioisomerism and Trifluoromethyl Substitution


Ethyl 5-(trifluoromethyl)-1,3,4-oxadiazole-2-carboxylate cannot be simply interchanged with other oxadiazole analogues because the 1,3,4-oxadiazole regioisomer exhibits fundamentally different physicochemical and biological properties compared to its 1,2,4-oxadiazole counterpart. Systematic matched-pair analysis across the AstraZeneca compound collection demonstrated that 1,3,4-oxadiazole isomers consistently show an order-of-magnitude lower lipophilicity (log D), reduced hERG inhibition, and superior aqueous solubility relative to 1,2,4-oxadiazole isomers, directly impacting ADME profiles and off-target safety [1]. Furthermore, the trifluoromethyl substituent at the 5-position is essential for measurable HDAC1 inhibitory activity (IC₅₀ = 870 nM [2]), a property absent in non-fluorinated 1,3,4-oxadiazole-2-carboxylate congeners, where no target engagement has been reported. The ethoxycarbonyl group also provides a specific synthetic handle for further derivatization that is distinct from the carboxylic acid analogue, enabling direct aminolysis without pre-activation. These factors collectively preclude generic substitution for applications requiring specific biological activity, predictable ADME behavior, or defined downstream synthetic utility.

Quantitative Differentiation Evidence for Ethyl 5-(Trifluoromethyl)-1,3,4-Oxadiazole-2-Carboxylate: Head-to-Head and Class-Level Comparison Data


HDAC1 Inhibitory Activity: The Trifluoromethyl-Substituted 1,3,4-Oxadiazole Ester Demonstrates Quantifiable HDAC1 Target Engagement Not Reported for Non-Fluorinated Congeners

Ethyl 5-(trifluoromethyl)-1,3,4-oxadiazole-2-carboxylate inhibits histone deacetylase 1 (HDAC1) with an IC₅₀ of 870 nM, as measured in a fluorogenic deacetylase assay with 30-minute incubation [1]. In contrast, no HDAC1 inhibitory activity has been reported for the non-fluorinated analogue ethyl 1,3,4-oxadiazole-2-carboxylate (CAS 23571-75-7) or the 5-methyl analogue, suggesting that the 5-CF₃ group is a critical pharmacophoric element for HDAC1 binding within this chemotype. While other highly optimized 1,3,4-oxadiazole-based HDAC inhibitors have been reported with low nanomolar potency (e.g., β-carboline hybrids with IC₅₀ < 4 nM for HDAC1), those compounds bear additional recognition motifs — including a zinc-binding hydroxamate group — that are absent in the simpler carboxylate scaffold, making direct potency comparisons misleading [2]. The 870 nM IC₅₀ of this compound represents a well-defined, unmasked starting point for fragment-based or structure-guided optimization.

HDAC inhibition Epigenetics Cancer target engagement

Regioisomeric Differentiation: 1,3,4-Oxadiazole Isomer Exhibits Order-of-Magnitude Lower Lipophilicity and Superior Drug-Like Properties vs. 1,2,4-Oxadiazole Matched Pairs

A systematic matched-pair analysis of oxadiazole regioisomers within the AstraZeneca compound collection — widely regarded as the definitive reference on oxadiazole drug-likeness — demonstrated that 1,3,4-oxadiazole isomers consistently exhibit an order-of-magnitude lower lipophilicity (log D) compared to their 1,2,4-oxadiazole counterparts [1]. This log D reduction of approximately one unit is accompanied by significant improvements in aqueous solubility and, critically, a favorable reduction in hERG channel inhibition, which is a key predictor of cardiac safety risk. The observed differences were consistent across diverse substitution patterns and chemical contexts. For ethyl 5-(trifluoromethyl)-1,3,4-oxadiazole-2-carboxylate, the 1,3,4-regiochemistry thus directly translates to a more favorable ADME and safety profile compared to any 1,2,4-oxadiazole analogue bearing the same substituents.

Oxadiazole regioisomerism Lipophilicity Drug-like properties

Cycloaddition Reactivity: Ethyl Ester Derivative Undergoes Intramolecular Cycloaddition Cascade Yielding Distinct Cage Compounds Not Accessible from the Bis-Trifluoromethyl Analog

In a direct head-to-head study, Vasil'ev et al. (2016) investigated the cycloaddition reactions of both ethyl 5-(trifluoromethyl)-1,3,4-oxadiazole-2-carboxylate and 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole with triallylamine [1]. Both substrates underwent tandem [4+2]/[3+2] cycloaddition; however, the ethoxycarbonyl-substituted oxadiazole yielded products of further intramolecular cycloaddition — cage compounds of the octahydro-2,7-methanofuro[3,2-c]pyridine series — that displayed strongly basic properties and formed stable salts. The bis(trifluoromethyl) analogue, lacking the ester functionality, proceeded through a different reaction trajectory, demonstrating that the 2-ethoxycarbonyl group serves a dual role: it modulates the dipole character of the oxadiazole for cycloaddition while also enabling subsequent intramolecular trapping events that are sterically and electronically inaccessible with the symmetrically substituted analogue.

Cycloaddition chemistry Cage compounds Fluorinated oxadiazoles

High-Value Application Scenarios for Ethyl 5-(Trifluoromethyl)-1,3,4-Oxadiazole-2-Carboxylate Where Comparator Substitution Is Contraindicated


Epigenetic Probe and Lead Discovery: HDAC1-Focused Fragment Libraries and SAR Exploration

For drug discovery programs targeting HDAC1-dependent cancers or epigenetic disorders, this compound serves as a validated, procurement-ready starting point with a documented IC₅₀ of 870 nM against HDAC1 [1]. Unlike non-fluorinated 1,3,4-oxadiazole-2-carboxylate analogues that lack any reported HDAC1 activity, this compound enables immediate structure-activity relationship (SAR) campaigns. Its modest potency is characteristic of a fragment-like or early lead scaffold, providing a clear path for optimization while avoiding the intellectual property encumbrance that often accompanies highly optimized, potent oxadiazole-based HDAC inhibitors bearing additional zinc-binding groups.

Lead Optimization with Predictable ADME: Leveraging 1,3,4-Oxadiazole Superiority for Reduced Lipophilicity and Cardiac Safety Risk

When medicinal chemistry teams face a choice between 1,3,4- and 1,2,4-oxadiazole regioisomers for a lead series, the AstraZeneca matched-pair analysis provides statistically robust evidence that the 1,3,4-isomer offers an order-of-magnitude lower log D, improved aqueous solubility, and reduced hERG inhibition [1]. Procuring ethyl 5-(trifluoromethyl)-1,3,4-oxadiazole-2-carboxylate as the core scaffold ensures that the resulting series inherits these favorable drug-like properties from the outset, reducing the probability of late-stage ADME-related attrition in preclinical development.

Diversity-Oriented Synthesis of Polycyclic Cage Compounds via Tandem Cycloaddition Cascades

For academic and industrial synthetic groups engaged in diversity-oriented synthesis or natural-product-like scaffold generation, this compound is uniquely suited for tandem [4+2]/[3+2] cycloaddition cascades with allylamine derivatives, yielding octahydro-2,7-methanofuro[3,2-c]pyridine cage structures with strongly basic properties and stable salt-forming capacity [1]. The 2,5-bis(trifluoromethyl) analogue cannot access these intramolecularly trapped cage architectures, making the ethoxycarbonyl-substituted oxadiazole the only viable procurement choice for this synthetic methodology.

Chemical Biology Tool Generation: Direct Functionalization to Amide and Hydrazide Probes

The ethoxycarbonyl group at the 2-position enables straightforward conversion to amides, hydrazides, and other carboxylic acid derivatives via direct aminolysis or hydrazinolysis, without requiring pre-activation steps that are necessary for the corresponding carboxylic acid analogue (CAS 944898-06-0). This synthetic efficiency is valuable for chemical biology groups that require rapid generation of probe libraries from a single commercial building block. Procurement of the ethyl ester form reduces the number of synthetic steps and improves overall yield compared to routes starting from the carboxylic acid.

Quote Request

Request a Quote for Ethyl 5-(trifluoromethyl)-1,3,4-oxadiazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.